![molecular formula C6H4IN3 B2963026 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1934539-42-0](/img/structure/B2963026.png)

7-Iodo-5H-pyrrolo[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

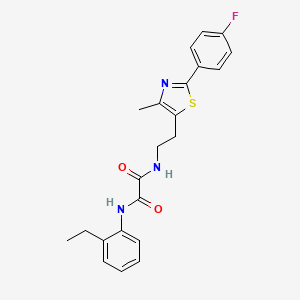

7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a compound with the CAS Number: 1934539-42-0 . It has a molecular weight of 245.02 . It is a white solid that can be obtained by iodine reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been classified into several methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H . The key for this InChI code is FJWRQLQWXDGCID-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine, is a white solid that can be obtained by iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Applications De Recherche Scientifique

Anticancer Therapeutic Potential

Pyrrolo[3,2-d]pyrimidines, including variants like 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine, have been extensively studied as potential leads for antiproliferative agents. These compounds, particularly with modifications to the pyrimidine ring, show promise in cancer therapy. For example, a series of N5-substituted pyrrolo[3,2-d]pyrimidines exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer therapeutics (Cawrse et al., 2019).

Chemical Synthesis and Modification

The structure and synthesis of pyrrolo[3,2-d]pyrimidines, including the 7-iodo variant, are vital in chemical research. They are used in creating more complex molecules and in studying various chemical reactions. For instance, catalytic hydrogenation of these compounds can lead to interesting C-bond cleavages, offering insights into novel synthetic routes (Otmar et al., 1998).

Nucleoside Analogues and Antiviral Properties

These compounds also play a critical role in the development of nucleoside analogues with potential antiviral properties. Their structure allows for the creation of analogues that can interfere with viral replication processes, offering potential therapeutic options for viral diseases (Perlíková & Hocek, 2017).

Apoptosis Induction in Cancer Cells

Specific derivatives of pyrrolo[3,2-d]pyrimidines, like the 7-iodo variant, have been shown to induce apoptosis in cancer cells, suggesting a mechanism of action that could be exploited in cancer treatment. For instance, studies have shown that certain pyrrolo[3,2-d]pyrimidines can induce cell death in leukemia cells, highlighting their potential in leukemia therapy (Farshchi et al., 2022).

Antibacterial Applications

The structural flexibility of pyrrolo[3,2-d]pyrimidines enables their use in synthesizing compounds with potential antibacterial properties. The ability to annelate different systems onto the pyrrolo[3,2-d]pyrimidine backbone expands their utility in creating new antibacterial agents (Dave & Shah, 2002).

Immunotherapy for Viral Hepatitis

Pyrrolo[3,2-d]pyrimidines have been identified as potent and selective agonists for Toll-like Receptor 7 (TLR7), which is significant for the treatment of viral hepatitis. Their ability to induce a transient interferon response presents a new avenue for immunotherapy in viral diseases (McGowan et al., 2017).

Mécanisme D'action

Due to the structural similarity to purine, pyrrolo[2,3-d]-pyrimidine (7-deazapurine) and its derivatives are highly attractive compounds. These important heterocycles show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory . Furthermore, 7-deazapurine derivatives were reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .

It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .

Safety and Hazards

The safety information for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

7-iodo-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWRQLQWXDGCID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NC=C2N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934539-42-0 |

Source

|

| Record name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)

![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)

![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)

![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)

![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)

![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)